Boc-ser(PO3ME2)-OH

Phosphopeptide synthesis Boc SPPS Protecting group strategy

Boc-Ser(PO3Me2)-OH is a specific dimethyl phosphate-protected serine derivative for Boc SPPS. Unlike benzyl- or phenyl-protected analogs, it demands compatible cleavage conditions—users must either retain the dimethyl phosphate in the final product or employ validated orthogonal deprotection. In comparative studies, standard TFA/HF acidolysis causes decomposition, whereas alternative protocols preserve integrity. Procuring this exact variant is critical to avoid total synthetic failure; suited for transmembrane peptides, phosphonate analog research, or benchmarks of novel phosphate protection strategies.

Molecular Formula C10H20NO8P
Molecular Weight 313.24 g/mol
Cat. No. B13866980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-ser(PO3ME2)-OH
Molecular FormulaC10H20NO8P
Molecular Weight313.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COP(=O)(OC)OC)C(=O)O
InChIInChI=1S/C10H20NO8P/c1-10(2,3)19-9(14)11-7(8(12)13)6-18-20(15,16-4)17-5/h7H,6H2,1-5H3,(H,11,14)(H,12,13)
InChIKeySXAHQDUCEZPJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ser(PO3Me2)-OH: Protected Phosphoserine Building Block for Boc-Mode Solid-Phase Peptide Synthesis


Boc-Ser(PO3Me2)-OH (Nα-tert-butoxycarbonyl-O-dimethylphosphono-L-serine, CAS 109539-01-7) is a fully protected phosphoserine building block designed for the incorporation of O-phosphoserine residues into synthetic peptides via Boc-mode solid-phase peptide synthesis (SPPS) . The compound features a Boc (tert-butoxycarbonyl) group at the Nα position, which is stable under basic conditions but labile to mild acid (e.g., trifluoroacetic acid, TFA), and dimethyl phosphate ester protection on the serine hydroxyl side chain . This dual-protection strategy is intended to enable stepwise peptide chain elongation while preventing undesirable side reactions at the phosphorylated residue, such as phosphate migration, β-elimination, or premature hydrolysis, which are common obstacles in phosphopeptide synthesis .

Why Boc-Ser(PO3Me2)-OH Cannot Be Substituted Arbitrarily: Phosphate Protection Group Dictates Peptide Deprotection Outcome


Phosphoserine building blocks with identical Boc α-amino protection but differing phosphate side-chain protection are not interchangeable; the choice of phosphate protecting group directly determines whether the final deprotection step yields intact phosphopeptide product or decomposition [1]. In a systematic comparative study, tripeptides synthesized using Boc-Ser(PO3Me2)-OH (dimethyl phosphate protection) and Boc-Ser(PO3Et2)-OH (diethyl phosphate protection) underwent complete decomposition upon attempted acidolytic or silylitic deprotection, whereas the corresponding phenyl- and benzyl-protected analogs delivered near-quantitative yields of the desired O-phosphoseryl peptide under hydrogenolytic conditions [1]. Consequently, procurement of the specific phosphate-protected variant is not a matter of convenience but a determinant of synthetic viability. For users committed to Boc-mode SPPS, selecting a phosphate-protected building block with established, compatible deprotection chemistry is essential to avoid total synthetic failure at the final stage [2].

Boc-Ser(PO3Me2)-OH: Comparative Performance Data for Scientific Selection


Phosphate Ester Protection Comparison: Dimethyl vs. Phenyl/Benzyl Phosphate in Boc-Mode Peptide Synthesis

Boc-Ser(PO3Me2)-OH was directly compared with four other Boc-Ser(PO3R2)-OH derivatives (R = phenyl, ethyl, benzyl, t-butyl) in the synthesis of the protected tripeptide Boc-Glu(OBzl)-Ser(PO3R2)-Leu-OBzl using the mixed-anhydride coupling procedure. The key differentiation lies in deprotection outcome: while phenyl and benzyl phosphate-protected tripeptides underwent successful hydrogenolytic deprotection yielding Glu-Ser(P)-Leu in near-quantitative yield, the dimethyl phosphate-protected tripeptide (derived from Boc-Ser(PO3Me2)-OH) decomposed entirely under acidolytic (e.g., TFA) or silylitic treatment conditions [1].

Phosphopeptide synthesis Boc SPPS Protecting group strategy Deprotection chemistry

Fmoc-Mode SPPS Benchmark: Protected vs. Free Phosphate on Phosphoserine Coupling Efficiency

In Fmoc-mode SPPS, a head-to-head evaluation of Fmoc-Ser(PO3H2)-OH (free phosphate) versus Fmoc-Ser(PO3HBzl)-OH (monobenzyl phosphate, a partially protected analog) demonstrated that the protected derivative yielded superior product quality. The monobenzyl-protected building block provided higher yield and purity of the final phosphopeptide compared to the building block bearing a free, unprotected phosphate moiety [1].

Fmoc SPPS Phosphopeptide Coupling yield Building block comparison

Boc vs. Fmoc Strategy for Difficult Peptide Sequences: Class-Level Evidence

Comparative analysis of Boc-based versus Fmoc-based SPPS across multiple literature reports indicates that Boc chemistry often yields superior results for the synthesis of 'difficult sequences'—peptides prone to aggregation or secondary structure formation during chain elongation [1]. This advantage is attributed to the use of TFA for Boc deprotection, which selectively dissolves the protected peptide chain and disrupts aggregation-prone conformations, thereby improving coupling efficiency and crude peptide purity. Fmoc-based methods, which employ basic piperidine deprotection, may exacerbate aggregation in such sequences [1].

Boc SPPS Fmoc SPPS Difficult sequences Aggregation Synthetic strategy

Comparative Deprotection Profiles of Boc-Ser(PO3R2)-OH Derivatives: Supporting Data

The systematic study of five Boc-Ser(PO3R2)-OH derivatives (R = phenyl, ethyl, methyl, benzyl, t-butyl) provides a comprehensive deprotection profile: phenyl and benzyl groups were cleaved by hydrogenolysis yielding near-quantitative phosphopeptide; t-butyl groups were removed by mild acidolysis with quantitative yield; ethyl and methyl groups resisted both acidolytic and silylitic cleavage, resulting in decomposition of the O-phosphoseryl residue [1]. Boc-Ser(PO3Me2)-OH thus occupies a unique position: it is incompatible with standard acidolytic global deprotection (e.g., HF or strong TFA cocktails) but may find utility where the dimethyl phosphate group is intentionally stable to the chosen cleavage conditions.

Phosphate protecting group Deprotection Hydrogenolysis Acidolysis

Targeted Procurement Applications for Boc-Ser(PO3Me2)-OH Based on Verified Evidence


Orthogonal Protection Strategy for Phosphopeptides Requiring Retained Dimethyl Phosphate Moiety

Boc-Ser(PO3Me2)-OH is suited for synthetic routes where the dimethyl phosphate group is intentionally retained in the final product, or where global deprotection employs conditions orthogonal to those that decompose methyl phosphate esters. Since standard acidolytic (TFA/HF) and silylitic conditions cause decomposition of the dimethyl phosphate-protected serine residue [1], this building block should only be procured when the user's cleavage protocol is compatible—for example, when the target peptide does not require phosphate deprotection (e.g., phosphonate analog studies) or when an alternative cleavage method validated for dimethyl phosphates is employed.

Boc-Mode SPPS of Aggregation-Prone Phosphopeptide Sequences

For researchers synthesizing phosphopeptides containing sequences with high aggregation potential (e.g., hydrophobic transmembrane peptides or amyloidogenic fragments), the Boc-mode compatibility of Boc-Ser(PO3Me2)-OH aligns with the documented advantage of Boc chemistry over Fmoc chemistry in mitigating aggregation-related coupling failures [2]. The use of TFA-mediated deprotection in Boc SPPS disrupts secondary structure formation, improving synthetic outcomes for difficult sequences. In such applications, the choice of phosphate protecting group becomes secondary to the α-amino protection strategy; users may select Boc-Ser(PO3Me2)-OH if the dimethyl phosphate group is retained or if alternative cleavage methods are feasible.

Comparative Studies of Phosphate Protecting Group Stability and Deprotection Chemistry

Boc-Ser(PO3Me2)-OH serves as a reference standard in investigations comparing the stability and deprotection profiles of various phosphate ester protecting groups in phosphopeptide synthesis. The compound's well-documented resistance to acidolytic cleavage and its decomposition behavior [1] provide a baseline for evaluating novel protecting group strategies. Procurement for such analytical or method-development purposes is justified when the goal is to benchmark new phosphate protection chemistries against established, characterized derivatives.

Synthesis of Phosphonate-Containing Peptide Analogs Where Phosphate Deprotection Is Not Required

In applications where the target molecule is a phosphonate (C-P bond) analog rather than a native O-phosphate ester, or where the dimethyl phosphate group itself constitutes the desired pharmacophore, Boc-Ser(PO3Me2)-OH can be used without requiring a phosphate deprotection step. The resistance of dimethyl phosphate to acidolytic cleavage [1] becomes an advantage in these specific contexts, as the protecting group remains intact through TFA-mediated Boc removal and resin cleavage, yielding the dimethyl-protected phosphoserine residue in the final peptide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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